

# **Application Notes and Protocols for STEAP1** (102-116) Peptide in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing the Six-Transmembrane Epithelial Antigen of Prostate 1 (STEAP1) (102-116) peptide (Sequence: HQQYFYKIPILVINK) in Enzyme-Linked Immunospot (ELISpot) and flow cytometry assays. These techniques are crucial for assessing antigen-specific T-cell responses, a cornerstone of immunotherapy and vaccine development research, particularly in the context of prostate cancer and other STEAP1-expressing malignancies.[1][2]

## **Introduction to STEAP1**

Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1) is a cell surface protein that is overexpressed in a variety of cancers, most notably prostate cancer.[3][4] Its limited expression in normal tissues makes it an attractive target for cancer immunotherapies, including vaccines and T-cell based therapies.[3][4] The STEAP1 (102-116) peptide is an epitope derived from the STEAP1 protein and is used to stimulate and detect STEAP1-specific T-cells.[1][2]

### **Data Presentation**

The following tables present representative data from ELISpot and flow cytometry assays using STEAP1 peptides. This data is synthesized from descriptive reports in the literature to provide a comparative overview.



Table 1: Representative ELISpot Data for STEAP1 Peptide Stimulation

| Sample Group                 | Stimulant                   | Mean Spot Forming<br>Units (SFU) per<br>10^6 PBMCs ± SD | Fold Increase over<br>Unstimulated |
|------------------------------|-----------------------------|---------------------------------------------------------|------------------------------------|
| Healthy Donor 1              | Unstimulated                | 5 ± 2                                                   | -                                  |
| Healthy Donor 1              | STEAP1 (102-116)<br>Peptide | 55 ± 8                                                  | 11.0                               |
| Healthy Donor 2              | Unstimulated                | 8 ± 3                                                   | -                                  |
| Healthy Donor 2              | STEAP1 (102-116)<br>Peptide | 62 ± 10                                                 | 7.8                                |
| Prostate Cancer Patient 1    | Unstimulated                | 12 ± 4                                                  | -                                  |
| Prostate Cancer<br>Patient 1 | STEAP1 (102-116)<br>Peptide | 150 ± 20                                                | 12.5                               |
| Prostate Cancer<br>Patient 2 | Unstimulated                | 15 ± 5                                                  | -                                  |
| Prostate Cancer Patient 2    | STEAP1 (102-116)<br>Peptide | 185 ± 25                                                | 12.3                               |

Note: This table is a representative example based on typical results seen in immunogenicity studies. Actual results may vary.

Table 2: Representative Flow Cytometry Data for Intracellular Cytokine Staining



| Sample Group                 | Stimulant                   | % of IFN-y+ CD8+<br>T-cells ± SD | % of TNF-α+ CD8+<br>T-cells ± SD |
|------------------------------|-----------------------------|----------------------------------|----------------------------------|
| Healthy Donor 1              | Unstimulated                | 0.1 ± 0.05                       | 0.2 ± 0.08                       |
| Healthy Donor 1              | STEAP1 (102-116)<br>Peptide | 1.2 ± 0.3                        | 1.5 ± 0.4                        |
| Prostate Cancer<br>Patient 1 | Unstimulated                | 0.3 ± 0.1                        | 0.4 ± 0.15                       |
| Prostate Cancer<br>Patient 1 | STEAP1 (102-116)<br>Peptide | 3.5 ± 0.8                        | 4.1 ± 0.9                        |

Note: This table is a representative example based on typical results seen in immunogenicity studies. Actual results may vary.

# **Experimental Protocols**

## I. IFN-y ELISpot Assay for STEAP1 (102-116) Peptide

This protocol details the steps to measure the frequency of IFN-y secreting T-cells in response to the STEAP1 (102-116) peptide.

#### Materials:

- STEAP1 (102-116) peptide (HQQYFYKIPILVINK), >90% purity[2]
- Human IFN-y ELISpot kit (containing capture and detection antibodies, and streptavidin-HRP)
- PVDF membrane 96-well plates
- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or cancer patients
- Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
- Phytohemagglutinin (PHA) as a positive control
- DMSO (for peptide reconstitution)



- Sterile PBS
- AEC (3-amino-9-ethylcarbazole) substrate solution
- · ELISpot reader

#### Protocol:

- Plate Coating:
  - Pre-wet the ELISpot plate with 35% ethanol for 30 seconds.
  - Wash the plate 3 times with sterile PBS.
  - $\circ$  Coat the wells with anti-IFN- $\gamma$  capture antibody diluted in PBS and incubate overnight at 4°C.
- Cell Preparation and Stimulation:
  - The following day, wash the plate 3 times with sterile PBS to remove unbound antibody.
  - Block the wells with complete RPMI-1640 medium for at least 2 hours at 37°C.
  - Thaw and count PBMCs. Resuspend cells in complete RPMI-1640 medium at a concentration of 2-3 x 10<sup>6</sup> cells/mL.
  - Prepare a working solution of the STEAP1 (102-116) peptide at a final concentration of 1-10 μg/mL in complete RPMI-1640 medium.
  - Add 100 μL of the cell suspension (2-3 x 10<sup>5</sup> cells) to each well.
  - Add 100 μL of the STEAP1 peptide working solution to the appropriate wells.
  - $\circ$  For negative control wells, add 100  $\mu L$  of medium with the same final concentration of DMSO used for peptide reconstitution.
  - For positive control wells, add PHA at a final concentration of 5 μg/mL.
  - Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.



- · Detection and Development:
  - Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
  - Add the biotinylated anti-IFN-y detection antibody diluted in PBST and incubate for 2 hours at room temperature.
  - Wash the plate 5 times with PBST.
  - Add streptavidin-HRP diluted in PBST and incubate for 1 hour at room temperature.
  - Wash the plate 5 times with PBST, followed by 2 final washes with PBS.
  - Add the AEC substrate solution and incubate until distinct spots emerge.
  - Stop the reaction by washing with distilled water.
  - Allow the plate to dry completely before counting the spots using an ELISpot reader.

# II. Flow Cytometry for Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular IFN-y and TNF- $\alpha$  in T-cells following stimulation with the STEAP1 (102-116) peptide.

#### Materials:

- STEAP1 (102-116) peptide (HQQYFYKIPILVINK), >90% purity[2]
- PBMCs from healthy donors or cancer patients
- Complete RPMI-1640 medium
- Brefeldin A and Monensin (protein transport inhibitors)
- Anti-human CD3, CD4, CD8 antibodies conjugated to different fluorochromes
- Anti-human IFN- $\gamma$  and TNF- $\alpha$  antibodies conjugated to different fluorochromes



- Fixable Viability Dye
- FACS tubes or 96-well U-bottom plates
- FACS buffer (PBS with 2% FBS)
- Fixation/Permeabilization buffer
- · Flow cytometer

#### Protocol:

- Cell Stimulation:
  - Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1-2 x 10<sup>6</sup> cells/mL.
  - Add 1 mL of cell suspension to each FACS tube.
  - Add the STEAP1 (102-116) peptide to a final concentration of 1-10 μg/mL.
  - Include unstimulated (DMSO control) and positive control (e.g., SEB or PMA/Ionomycin) tubes.
  - Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
  - $\circ$  Add Brefeldin A (10  $\mu$ g/mL) and Monensin (2  $\mu$ M) to all tubes and incubate for an additional 4-6 hours.
- Surface Staining:
  - Wash the cells with FACS buffer.
  - Stain with the Fixable Viability Dye according to the manufacturer's protocol to exclude dead cells.
  - Wash the cells with FACS buffer.



- Stain with a cocktail of anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes at 4°C in the dark.
- Wash the cells twice with FACS buffer.
- Intracellular Staining:
  - Fix and permeabilize the cells using a commercial Fixation/Permeabilization kit according to the manufacturer's instructions.
  - Wash the cells with Permeabilization buffer.
  - $\circ$  Stain with a cocktail of anti-IFN-y and anti-TNF- $\alpha$  antibodies for 30 minutes at 4°C in the dark.
  - Wash the cells twice with Permeabilization buffer.
  - Resuspend the cells in FACS buffer.
- Data Acquisition and Analysis:
  - Acquire the samples on a flow cytometer.
  - Analyze the data using appropriate software. Gate on viable, single cells, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ T-cell populations. Finally, determine the percentage of IFN-γ+ and TNF-α+ cells within the CD4+ and CD8+ gates for each condition.

## **Visualizations**







Click to download full resolution via product page

Caption: STEAP1 protein processing and presentation to a CD8+ T-cell.





Click to download full resolution via product page

Caption: Workflow for the STEAP1 peptide-specific IFN-y ELISpot assay.





Click to download full resolution via product page

Caption: Workflow for intracellular cytokine staining by flow cytometry.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Immunogenicity and efficacy of the novel cancer vaccine based on simian adenovirus and MVA vectors alone and in combination with PD-1 mAb in a mouse model of prostate cancer -PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fusion Protein Vaccine Based on Ag85B and STEAP1 Induces a Protective Immune Response against Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for STEAP1 (102-116)
  Peptide in Immunological Assays]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1575115#using-steap1-102-116-peptide-in-elispot-and-flow-cytometry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com